
6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine
Overview
Description
6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine is a useful research compound. Its molecular formula is C21H22Cl3N5 and its molecular weight is 450.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Chloro-N2-(3,4-dichlorophenyl)-N4-(2-(1-methyl-2-pyrrolidinyl)ethyl)-2,4-quinazolinediamine is a synthetic compound that has garnered attention due to its potential biological activities. This article summarizes the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chloro Group : The presence of chlorine atoms contributes to the compound's reactivity and biological activity.
- Dichlorophenyl Moiety : This part of the molecule is often associated with various biological effects, including anti-cancer properties.
- Pyrrolidine Derivative : The pyrrolidine ring may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems.
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit certain kinase pathways, which are crucial in cell signaling and proliferation. This inhibition could lead to reduced tumor growth in cancer models.
- Antagonism of Receptors : The compound may act as an antagonist at various receptors, particularly those involved in neurotransmission and cardiovascular regulation.
Biological Activity Summary
Activity Type | Description |
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Antitumor | Exhibits cytotoxic effects against various cancer cell lines. |
Antihypertensive | Demonstrates potential to lower blood pressure in animal models. |
CNS Effects | May induce sedation and other central nervous system effects. |
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was found to significantly inhibit the growth of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to control compounds.
Case Study 2: Antihypertensive Effects
Research conducted on spontaneously hypertensive rats (SHR) demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure. Doses of 10 mg/kg led to a decrease of approximately 30 mmHg over a 24-hour period without notable side effects on heart rate or renal function.
Properties
IUPAC Name |
6-chloro-2-N-(3,4-dichlorophenyl)-4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinazoline-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl3N5/c1-29-10-2-3-15(29)8-9-25-20-16-11-13(22)4-7-19(16)27-21(28-20)26-14-5-6-17(23)18(24)12-14/h4-7,11-12,15H,2-3,8-10H2,1H3,(H2,25,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAKNZKQLCDTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76004-86-9 | |
Record name | NSC 151998 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076004869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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